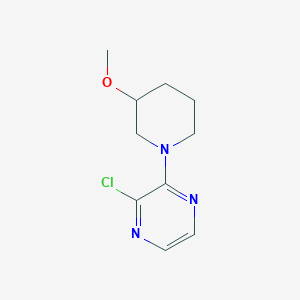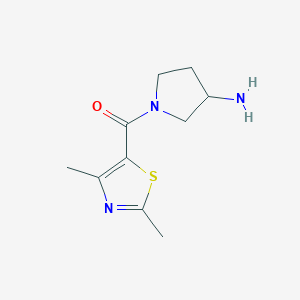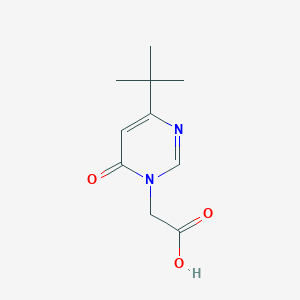
2-(4-(tert-butyl)-6-oxopyrimidin-1(6H)-yl)acetic acid
Descripción general
Descripción
2-(4-(tert-butyl)-6-oxopyrimidin-1(6H)-yl)acetic acid (2-TBA) is an organic compound with a unique structure that has been studied for its potential applications in laboratory experiments, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis of 2-(4,6-Dimethoxypyrimidin-2-yl) Acetonitrile
This study involved the preparation of tert-butyl 2-cyano-2-(4,6-dimethoxypyrimidin-2-yl) acetate from 2-chloro-4,6-dimethoxypyrimidine and tert-butyl cyanoacetate. The synthesis of 2-(4,6-dimethoxypyrimidin-2-yl) acetonitrile was achieved using tert-butyl 2-cyano-2-(4,6-dimethoxypyrimidin-2-yl) acetate as raw material and para-toluenesulfonic acid as a catalyst through a decarboxylic reaction. The study optimized reaction conditions to achieve a yield above 90%, and the product's structure was confirmed using IR, 1HNMR, and 13CNMR methods (Jin Dong-yuan, 2010).
Facile Synthesis and Detailed Characterization of a New Ferrocenyl Uracil Peptide Nucleic Acid Monomer
This research successfully prepared a new ferrocenyl uracil peptide nucleic acid (PNA) monomer. The synthesis involved a one-pot reaction of the key synthon with benzoyl chloride followed by ethyl bromoacetate. After hydrolysis of the ester, the acid was coupled with a protected PNA backbone. The monomer showed significant hydrogen bonding with 9-ethyladenine and had a reversible oxidation potential, indicating potential analytical usefulness for submicromolar voltammetric detection limits (G. Gasser et al., 2006).
Structure-Activity Studies on Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines was synthesized as ligands for the histamine H4 receptor, starting from a pyrimidine hit identified in a high-throughput screening (HTS) campaign. Optimization of the compound led to the development of potent in vitro anti-inflammatory and antinociceptive agents, highlighting the therapeutic potential of H4R antagonists in pain management (R. Altenbach et al., 2008).
Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters
The study synthesized 4-Chloroindole-3-acetic acid (4-Cl-IAA) and its esters, investigating their biological activities across various bioassays. The compounds demonstrated significant elongation activity toward Avena coleoptiles and induced adventitious root formation in plant cuttings, offering insights into their potential agricultural applications (M. Katayama, 2000).
Propiedades
IUPAC Name |
2-(4-tert-butyl-6-oxopyrimidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)7-4-8(13)12(6-11-7)5-9(14)15/h4,6H,5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZYVSBAPZBJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(C=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



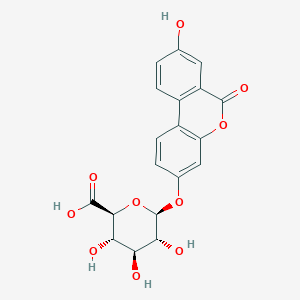
![(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474221.png)
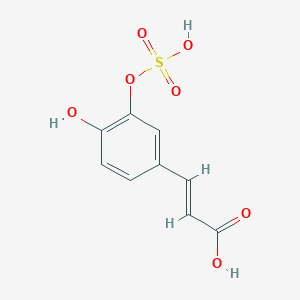
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-3-amine](/img/structure/B1474224.png)

